Dribendazole

Description

Historical Context of Benzimidazole (B57391) Derivatives in Chemical Research

The history of benzimidazole research dates back to 1872, when Hoebrecker first prepared a benzimidazole derivative, 2,5 (or 2,6)-dimethylbenzimidazole. iosrphr.orgpcbiochemres.com However, significant interest in the benzimidazole nucleus as a potential source for chemotherapeutic agents began in the 1950s. This surge in interest was catalyzed by the discovery that N-ribosyl-dimethylbenzimidazole is an integral component of vitamin B12, where it acts as an axial ligand for the cobalt atom. iosrphr.orgnih.gov

This discovery prompted widespread investigation into the therapeutic potential of synthetic benzimidazoles. A major breakthrough occurred in 1961 with the discovery of thiabendazole (B1682256), a potent anthelmintic (anti-parasitic worm) agent. nih.gov The success of thiabendazole spurred extensive research and development efforts within pharmaceutical companies throughout the 1960s and 1970s. These efforts led to the synthesis of thousands of benzimidazole derivatives and the commercialization of several highly effective, broad-spectrum anthelmintics, including mebendazole (B1676124), fenbendazole (B1672488), and albendazole (B1665689). nih.govbodyofharmony.comchemijournal.com This period established the benzimidazole carbamates as a cornerstone in the treatment of parasitic infections in both veterinary and human medicine.

Chemical Classification and Structural Overview of Dribendazole

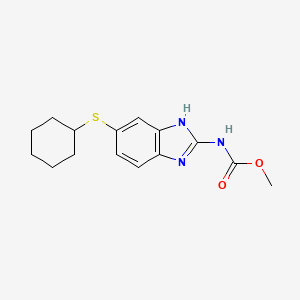

Dribendazole is classified as a methylcarbamate derivative of benzimidazole. Its chemical structure is characterized by the core benzimidazole ring system with specific substitutions that define its chemical properties and biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for Dribendazole is methyl 5-(cyclohexylthio)-1H-benzimidazol-2-ylcarbamate. hodoodo.comwho.int

The structure consists of:

A central benzimidazole nucleus.

A methylcarbamate group (-NHCOOCH₃) attached at the 2-position of the benzimidazole ring. This feature is common to many anthelmintic benzimidazoles and is crucial for their mechanism of action. chemijournal.comresearchgate.net

A cyclohexylthio group (-S-C₆H₁₁) attached at the 5-position of the benzene (B151609) ring. hodoodo.comwho.int

One reported synthesis involves the reaction of the acetate (B1210297) of 2,5-dinitroaniline (B181689) with cyclohexylmethylthiol, followed by reduction of the remaining nitro group to an amine. The resulting diamine is then cyclized to form the final Dribendazole product. mpdkrc.edu.inarchive.org

Table 1: Chemical Properties of Dribendazole

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 5-(cyclohexylthio)-1H-benzimidazol-2-ylcarbamate | hodoodo.comwho.int |

| Synonyms | SK&F 63797 | hodoodo.com |

| CAS Number | 63667-16-3 | hodoodo.comwho.int |

| Chemical Formula | C₁₅H₁₉N₃O₂S | hodoodo.comwho.int |

| Molecular Weight | 305.39 g/mol | hodoodo.com |

Significance of Dribendazole in the Context of Benzimidazole Research

Dribendazole is significant as one of the many anthelmintic compounds developed during the intensive research into benzimidazole derivatives. researchgate.netacs.org Like other anthelmintic benzimidazoles such as albendazole and fenbendazole, its mechanism of action is understood to involve binding to β-tubulin, a structural protein in the cells of parasitic worms. wikipedia.orgwikipedia.org This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes like glucose uptake and cell division, ultimately leading to the parasite's death. wikipedia.org The presence of the methylcarbamate group at the 2-position is a key structural feature for this activity. chemijournal.com

More recently, Dribendazole has been included in research exploring the repurposing of existing drugs for new therapeutic applications, particularly in oncology. A 2021 in silico study investigated the potential of 13 FDA-approved benzimidazole anthelmintics, including Dribendazole, to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. acs.orgnih.gov The study's molecular docking simulations ranked Dribendazole's binding strength to the VEGFR-2 active site. acs.org Although it was not among the top candidates like fenbendazole or mebendazole, its inclusion in such screening studies highlights the ongoing scientific interest in the broader therapeutic potential of the benzimidazole class beyond its original anthelmintic use. acs.orgnih.gov

Further research has also explored enhancing the anti-tumor properties of Dribendazole through formulation strategies. One study noted that the use of cyclodextrin (B1172386) inclusion complexes improved the anti-tumor activity of Dribendazole in breast cancer models, suggesting that overcoming formulation challenges could unlock greater therapeutic potential. nmims.edu These research findings underscore Dribendazole's role as a subject in advanced studies aimed at expanding the utility of the benzimidazole scaffold.

Structure

3D Structure

Properties

CAS No. |

63667-16-3 |

|---|---|

Molecular Formula |

C15H19N3O2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

methyl N-(6-cyclohexylsulfanyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19) |

InChI Key |

LRPJFWDUBNJJKE-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Dribendazole

Precursor Compounds and Starting Materials for Dribendazole Synthesis

The synthesis of Dribendazole relies on specific aromatic and heterocyclic precursors that provide the necessary functional groups for the construction of the final molecule.

Role of Benzimidazole (B57391) Derivatives in Dribendazole Precursors

Benzimidazoles are a class of heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. rsc.org This core structure is fundamental to a wide range of anthelmintic drugs. rsc.org In the synthesis of Dribendazole, the benzimidazole ring system is not a starting material itself but is formed during the reaction sequence. The key precursor that leads to the formation of the benzimidazole moiety is a diamine intermediate. mpdkrc.edu.in This intermediate is generated from an aniline (B41778) derivative and subsequently undergoes cyclization to create the fused ring system characteristic of benzimidazoles. mpdkrc.edu.in The synthesis of many benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a related carbonyl compound. rsc.org

Specific Aniline Derivatives and Thiol Intermediates in Dribendazole Synthesis

The synthesis of Dribendazole commences with 2,5-dinitroaniline (B181689). mpdkrc.edu.in This dinitro-substituted aniline serves as the foundational aromatic component. The process also involves a specific thiol intermediate, cyclohexylmethylthiol. mpdkrc.edu.in The initial step of the synthesis is the reaction of the acetate (B1210297) of 2,5-dinitroaniline with cyclohexylmethylthiol. mpdkrc.edu.in This reaction leads to the displacement of one of the nitro groups, a crucial step in forming the thioether linkage. mpdkrc.edu.in

Reaction Pathways and Mechanisms in Dribendazole Formation

The formation of the Dribendazole molecule proceeds through a series of well-defined reaction pathways, including nucleophilic displacement and cyclization reactions.

Nucleophilic Displacement Reactions in Nitro Group Reduction for Dribendazole

A key step in the synthesis of Dribendazole is an unusual nucleophilic aromatic substitution reaction. mpdkrc.edu.in The reaction between the acetate of 2,5-dinitroaniline and cyclohexylmethylthiol results in the displacement of one of the nitro groups by the thiol. mpdkrc.edu.in This forms an intermediate, 2-nitro-5-(cyclohexylmethylthio)aniline. Following this displacement, the remaining nitro group is reduced to an amine, yielding a diamine intermediate. mpdkrc.edu.in

Cyclization Reactions Leading to the Dribendazole Scaffold

The final stage in the formation of the Dribendazole scaffold is a cyclization reaction. The diamine intermediate, prepared in the previous step, is reacted with N,N'-dicarbomethoxy-S-methylthiourea. mpdkrc.edu.in This reaction leads to the formation of the benzimidazole ring system, with the carbomethoxy group attached, resulting in the final Dribendazole product. mpdkrc.edu.in

Analogous Synthetic Approaches for Related Benzimidazole Carbamates

The synthetic strategy for Dribendazole shares common features with the synthesis of other benzimidazole carbamates, such as mebendazole (B1676124) and fenbendazole (B1672488). A common approach for these compounds involves the cyclization of a substituted o-phenylenediamine with a reagent that provides the carbamate (B1207046) side chain. For instance, the synthesis of many 2-substituted benzimidazoles is achieved by reacting o-phenylenediamines with various aldehydes. mdpi.com

Molecular Mechanisms of Action and Target Interactions of Dribendazole

Microtubule Disruption and Tubulin Binding Affinity

The primary mechanism of action for benzimidazole (B57391) compounds, including Dribendazole, involves the disruption of microtubule structures. nih.govmdpi.com Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in various cellular processes such as cell division, motility, and intracellular transport. mdpi.combiorxiv.org Benzimidazoles exert their effects by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. nih.govwikipedia.org

Like other anthelmintics in its class, Dribendazole targets the β-tubulin subunit of the tubulin heterodimer. nih.govmdpi.com The binding of benzimidazoles to β-tubulin is a key interaction that initiates the disruption of microtubule function. mdpi.comfrontiersin.org This interaction prevents the proper formation of the microtubule polymer, which in turn affects numerous essential cellular functions that depend on a dynamic and intact cytoskeleton. mdpi.com In silico studies on related benzimidazoles highlight the importance of specific amino acid residues, such as E198, in the binding pocket of β-tubulin, suggesting a common binding mechanism for this class of compounds. frontiersin.orgnih.gov

By binding to β-tubulin, Dribendazole acts as an inhibitor of microtubule polymerization. nih.gov This inhibition prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic instability required for their function. nih.govwikipedia.org The interference with microtubule formation leads to a cascade of downstream effects, including the arrest of the cell cycle, particularly during mitosis when a functional mitotic spindle is required to segregate chromosomes. nih.govwikipedia.org Research on various benzimidazoles confirms that this disruption of microtubule polymerization is a central mechanism of their biological activity. biorxiv.orgnih.gov

Direct experimental studies comparing the tubulin binding affinity of Dribendazole with other benzimidazoles like Mebendazole (B1676124) and Albendazole (B1665689) are limited in the available scientific literature. However, computational studies provide valuable insights into the relative binding strengths of these compounds against specific protein targets.

A molecular docking study analyzed the binding of 13 different benzimidazole anthelmintics to the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.gov While this is a different molecular target than tubulin, the results offer a computational comparison of how these structurally related compounds interact with a protein binding site. acs.orgnih.gov The study ranked the compounds based on their calculated binding energy scores, where a more negative value indicates a stronger predicted binding affinity. acs.orgresearchgate.net In this analysis, Dribendazole ranked eighth, with a less favorable binding score compared to Mebendazole (ranked second) and Albendazole (ranked third). acs.orgnih.govresearchgate.net

| Compound | Rank | Binding Score (kcal/mol) |

| Fenbendazole (B1672488) | 1 | -8.18 |

| Mebendazole | 2 | -8.12 |

| Albendazole | 3 | -7.91 |

| Ricobendazole | 4 | -7.85 |

| Cyclobendazole | 5 | -7.60 |

| Oxibendazole | 6 | -7.58 |

| Oxfendazole | 7 | -7.54 |

| Dribendazole | 8 | -7.51 |

| Parbendazole | 9 | -7.43 |

| Bendazole | 10 | -7.03 |

| Tiabendazole | 11 | -6.83 |

| Triclabendazole | 12 | -6.74 |

| Flubendazole | 13 | -6.58 |

Table 1. Computationally predicted binding scores of various benzimidazole compounds against the VEGFR-2 active site. Data sourced from a molecular docking study. acs.orgnih.govresearchgate.net

It is important to note that these values reflect predicted affinity for VEGFR-2 and not necessarily for β-tubulin. acs.org Experimental studies on other benzimidazoles have shown that binding constants can vary significantly, and their anthelmintic potency does not always correlate directly with tubulin binding affinity alone, suggesting other factors may be involved. nih.gov

Exploratory Investigations into Alternative Molecular Targets

Beyond the well-established interaction with tubulin, research has begun to explore other potential molecular targets for benzimidazole compounds, including Dribendazole. One such area of investigation is their potential role as inhibitors of receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2. acs.orgnih.gov

In silico research has repurposed and assessed a range of benzimidazole anthelmintics, including Dribendazole, as potential antagonists of VEGFR-2. acs.orgnih.gov VEGFR-2 is a key receptor in promoting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. acs.orgmdpi.com In a molecular docking simulation that evaluated 13 benzimidazoles, Dribendazole was stabilized at the VEGFR-2 binding site through several electrostatic bonds. acs.orgnih.gov The study calculated a binding score of -7.51 kcal/mol for Dribendazole, suggesting a notable, though comparatively moderate, binding affinity for the VEGFR-2 active site among the tested compounds. acs.orgresearchgate.net

The computational analysis of Dribendazole's interaction with the VEGFR-2 active site revealed specific binding modes and electrostatic interactions. acs.orgresearchgate.net The stability of the Dribendazole-VEGFR-2 complex was attributed to the formation of several key bonds with amino acid residues within the receptor's binding pocket. acs.org The primary interactions identified in the molecular docking model were hydrogen bonds. researchgate.net

| Interacting Residue | Type of Interaction | Bond Distance (Å) |

| Cys917 | H-donor | 2.83 |

| Leu838 | Bridged H-bond (via H₂O) | 2.95 |

Table 2. Predicted binding interactions of Dribendazole with amino acid residues in the VEGFR-2 active site. Data from molecular docking simulations. researchgate.net

These interactions, particularly the hydrogen bond with the Cysteine 917 residue in the hinge region of the kinase, are characteristic of Type II inhibitors that bind to the ATP site and an adjacent hydrophobic pocket. mdpi.comnih.gov The ability to form these electrostatic interactions is fundamental to the potential of Dribendazole to act as an antagonist at this alternative molecular target. acs.org

Computational and in Silico Studies of Dribendazole and Benzimidazole Analogs

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. This method is crucial for understanding the binding modes and affinities that drive the biological activity of drugs.

Docking of Dribendazole into VEGFR-2 Receptor

Recent research has explored the potential of repurposing benzimidazole (B57391) anthelmintics as anticancer agents by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. Molecular docking studies have been conducted to evaluate the binding of various benzimidazoles, including dribendazole, to the ATP-binding site of the VEGFR-2 receptor. plos.orgacs.orgresearchgate.netnih.gov

In these simulations, dribendazole is placed into the active site of the VEGFR-2 protein. The docking algorithms then calculate the most energetically favorable binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. Studies have shown that dribendazole, along with other benzimidazoles, can fit into the VEGFR-2 binding pocket and form stabilizing interactions with key amino acid residues. plos.orgacs.orgnih.gov The binding is typically characterized by a series of electrostatic bonds with the receptor. plos.orgacs.orgnih.gov

Comparative Docking Analyses of Dribendazole with Other Benzimidazole Anthelmintics

Comparative docking studies are essential for understanding the relative potential of different compounds within the same chemical class. When various benzimidazole anthelmintics were docked into the VEGFR-2 receptor, a hierarchy of binding affinities was observed. plos.orgacs.orgnih.gov

One study systematically docked 13 benzimidazole anthelmintics and a known benzimidazole urea (B33335) inhibitor into the VEGFR-2 active site. The results indicated a range of binding strengths, with fenbendazole (B1672488), mebendazole (B1676124), and albendazole (B1665689) showing the most promise as potential VEGFR-2 antagonists. plos.orgacs.org Dribendazole was also included in this analysis and demonstrated a notable binding affinity, although it was ranked lower than some of the other tested compounds. plos.orgacs.orgnih.gov The majority of these drugs exhibited binding modes similar to that of a co-crystallized inhibitor, suggesting a common mechanism of interaction. plos.orgacs.orgnih.gov

Another key target for benzimidazole anthelmintics is β-tubulin in parasites. In silico molecular docking simulations have been used to investigate the interactions of benzimidazoles with β-tubulin isotypes from various helminths. These studies have revealed that despite variations in the β-tubulin repertoires among different parasite species, the fundamental binding interactions of benzimidazoles, including the crucial hydrogen bond with residue E198, are generally conserved. nih.gov

Binding Affinities of Benzimidazole Derivatives to VEGFR-2

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Fenbendazole | -8.18 | Cys919, Asp1046 |

| Mebendazole | -8.12 | Cys919, Asp1046 |

| Albendazole | -7.91 | Cys919, Asp1046 |

| Dribendazole | -7.45 | Cys919, Asp1046 |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the complex and the calculation of important thermodynamic properties. nih.govnih.govpkusz.edu.cn

Dynamic Behavior of Dribendazole-Target Complexes

MD simulations have been performed on complexes of benzimidazole analogs with the VEGFR-2 receptor to study their stability. acs.orgresearchgate.net These simulations, often run for hundreds of nanoseconds, track parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). researchgate.netresearchgate.netfrontiersin.org

Thermodynamic and Dynamic Properties Derived from Dribendazole Simulations

MD simulations are also used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. biomoltech.comdiva-portal.orgsquarespace.com The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. pkusz.edu.cnidrblab.orgnih.govresearchgate.netuni-duesseldorf.de

These calculations break down the binding free energy into various components, such as van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. pkusz.edu.cn Studies on benzimidazole analogs have utilized MM/PBSA and MM/GBSA to reaffirm the binding modes predicted by docking and to provide a more quantitative measure of their binding strength to VEGFR-2. plos.orgfrontiersin.org For example, the binding free energy for albendazole with VEGFR-2 was calculated to be -42.07 ± 2.4 kcal/mol, indicating a very stable complex. plos.org These thermodynamic insights are crucial for understanding the driving forces behind ligand binding and for the rational design of more effective inhibitors.

Thermodynamic Properties from MD Simulations of Benzimidazole-VEGFR-2 Complexes

| Parameter | Significance | Typical Findings for Benzimidazole Analogs |

|---|---|---|

| RMSD | Measures the deviation of the complex structure from a reference structure over time, indicating stability. | Stable trajectories after an initial equilibration period, suggesting the ligand remains bound. |

| RMSF | Indicates the flexibility of individual amino acid residues. | Lower fluctuations in the binding site residues, indicating stabilization upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the complex. | Consistent Rg values suggest the complex maintains a stable and compact conformation. |

| Binding Free Energy (ΔG) | Quantifies the strength of the ligand-protein interaction. | Negative values indicating favorable binding, with contributions from various energy components. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govfrontiersin.org By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead molecules. frontiersin.orgmdpi.com

Numerous QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for their various biological activities, including antifungal, antimalarial, and anticancer effects. frontiersin.orgmdpi.comnih.gov These studies typically involve calculating a wide range of molecular descriptors for a set of benzimidazole compounds with known activities. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molar refractivity), or physicochemical (e.g., lipophilicity as measured by logP). frontiersin.org

Multiple linear regression (MLR) is a common statistical technique used to build the QSAR model, which takes the form of an equation relating the biological activity to the most relevant descriptors. frontiersin.orgmdpi.com For example, a QSAR study on benzimidazole derivatives as antifungal agents found that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the key descriptors governing their inhibitory activity. frontiersin.org The predictive power of these models is typically validated using an external test set of compounds that were not used in the model's development. frontiersin.orgmdpi.comfrontiersin.org Such models provide valuable insights into the structure-activity relationships of benzimidazole derivatives and can accelerate the discovery of new and more potent therapeutic agents. mdpi.comnih.govfrontiersin.org

Predictive Models for Benzimidazole Biological Activities

Predictive models for the biological activities of benzimidazole derivatives are predominantly developed using the Quantitative Structure-Activity Relationship (QSAR) approach. ijrdo.orgjocpr.com QSAR studies aim to create statistically significant models that can forecast the biological activity of new, unsynthesized compounds based solely on their molecular structure. ijrdo.orgjocpr.com These models are crucial for prioritizing which novel analogs to synthesize, thereby saving significant time and resources in the drug discovery pipeline.

The process typically involves compiling a dataset of benzimidazole compounds with known biological activities (e.g., antibacterial, antifungal, anticancer, or anthelmintic). nih.govnih.gov For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and structural properties. jocpr.comnih.gov Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity. ijrdo.orgnih.gov

The reliability and predictive power of these QSAR models are rigorously assessed through various validation methods. scirp.org Internal validation is often performed using the leave-one-out cross-validation technique, which yields a cross-validation coefficient (q² or R²cv). nih.govnih.govajchem-a.com External validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's development. nih.gov A high correlation between the predicted and experimental activities for the test set (R²test) indicates a robust and reliable model. nih.govajchem-a.com

Research has shown that descriptors related to lipophilicity (log P), electronic properties, and molecular size and shape are frequently identified as key determinants of the biological activity of benzimidazole analogs. nih.gov For instance, QSAR models have been successfully developed to predict the antibacterial activity of benzimidazole derivatives against various pathogens, including Pseudomonas aeruginosa and Escherichia coli. ijrdo.orgnih.gov These models demonstrate good predictive ability, allowing for the rational design of new derivatives with potentially enhanced efficacy. ijrdo.org

| Study Focus | Organism/Target | Key Model Statistics | Important Descriptors Identified |

| Antibacterial Activity | Pseudomonas aeruginosa | r² = 0.9992 (external validation) | Physicochemical, steric, electronic, and structural descriptors. nih.gov |

| Antimicrobial Activity | Various Bacteria & Fungi | R² = 0.65 to 0.88; q² = 0.52 to 0.83 | log P, electronic parameters, molecular size, shape, and area. nih.gov |

| Antitubercular Activity | Mycobacterium tuberculosis H37Rv | R² = 0.9995 (ANN model) | Chemical potential (μ), polarizability (α), bond length, lipophilicity. scirp.orgscirp.org |

| Anticancer Activity | HCT-116 Colon Cancer Cells | Not specified | Electronic energy (Eelec), lipophilicity (logP), chemical softness (S), chemical hardness (η). oalib.com |

| Anti-leishmanial Activity | Leishmania donovani | R² = 0.8447; Q²cv = 0.6799; R²test = 0.7383 | 2-D descriptors from various classes. ajchem-a.com |

Application of DFT/B3LYP/6-31+G (d,p) for Molecular Descriptors in Benzimidazole QSAR

To build accurate and predictive QSAR models, it is essential to have precise molecular descriptors. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules, providing highly accurate descriptors. jocpr.comscirp.org A specific and widely used level of theory for this purpose in studies of benzimidazole analogs is B3LYP/6-31+G(d,p). scirp.orgoalib.com

This notation specifies the components of the calculation:

DFT: The overarching computational method.

B3LYP: The functional (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. It is known for its balance of accuracy and computational efficiency. jocpr.com

6-31+G(d,p): The basis set, which describes the atomic orbitals used in the calculation. This is a Pople-style basis set where '+' indicates the addition of diffuse functions to handle anions and lone pairs, and '(d,p)' indicates the addition of polarization functions to allow for more flexible, non-spherical electron density distribution. jocpr.com

Researchers first optimize the three-dimensional geometry of each benzimidazole molecule using the B3LYP/6-31+G(d,p) method to find its most stable conformation. scirp.orgoalib.com From this optimized structure, a wide range of quantum chemical descriptors can be calculated. These include:

Electronic Energy (Eelec): The total electronic energy of the molecule. oalib.com

Energy of the Highest Occupied Molecular Orbital (E-HOMO): Related to the molecule's ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): Related to the molecule's ability to accept electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. oalib.com

Lipophilicity (logP): Often calculated in conjunction with DFT-derived parameters to assess a molecule's solubility characteristics. oalib.com

These DFT-calculated descriptors provide a detailed and accurate representation of the molecule's electronic properties, which are often critical for its interaction with biological targets. Studies have successfully used descriptors derived from B3LYP/6-31+G(d,p) calculations to build robust QSAR models for the anticancer and antitubercular activities of benzimidazole derivatives, demonstrating a direct link between the calculated electronic features and biological function. scirp.orgoalib.com

Structure Activity Relationship Sar Studies of Dribendazole and Its Benzimidazole Analogs

Impact of Substituents on the Benzimidazole (B57391) Ring System on Biological Activity

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a core component of dribendazole and its analogs. The type and position of substituents on this bicyclic system are critical determinants of biological activity. nih.govresearchgate.netresearchgate.net

Dribendazole is chemically identified as methyl [5-(cyclohexylthio)-1H-benzimidazol-2-yl] carbamate (B1207046). scribd.cominnovareacademics.in The substituent at the 5-position of the benzimidazole ring plays a profound role in the compound's potency. nih.gov In dribendazole, this position is occupied by a cyclohexylthio group.

Table 1: Impact of C5-Substituent on Benzimidazole Activity

| Compound Class | C5-Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|

| Benzimidazole Carbamates | Varies in size and polarity | Profound effect on potency; relates to hydrophobicity or molar volume. | nih.gov |

| Benzimidazoles | Electron-withdrawing groups | Can result in more potent anti-inflammatory activity. | nih.govmdpi.com |

| Benzimidazoles | Introduction of a chlorine atom | Favorable for obtaining powerful anthelmintic activities. | pharmacophorejournal.com |

SAR analyses have consistently demonstrated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly influence the biological activity of these compounds. nih.govresearchgate.netresearchgate.net The tendency and position of the substituent are critical contributing factors. nih.govresearchgate.net

N1 Position: Various heterocyclic substitutions at the N1 position of the benzimidazole ring have been shown to produce effective anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

C2 Position: The substitution at the C2 position is fundamental. For example, substituting with anacardic acid can lead to COX-2 inhibition. nih.govresearchgate.netresearchgate.net The presence of the methyl carbamate group at this position is a hallmark of many anthelmintic benzimidazoles.

C5 and C6 Positions: These positions are crucial for modulating activity. For instance, a 5-carboxamide or sulfamoyl group can lead to cannabinoid receptor antagonism. nih.govresearchgate.net The presence of electronegative groups at the C5 position has been associated with more potent anti-inflammatory activity compared to electron-donating groups or no substitution. nih.govmdpi.com

Role of the Carbamate Moiety in Dribendazole's Efficacy

The methyl carbamate group attached at the C2 position is a key pharmacophore for the biological activity of dribendazole and many other anthelmintic benzimidazoles.

The methyl carbamate moiety is essential for the primary mechanism of action of many benzimidazoles, which involves binding to β-tubulin and inhibiting microtubule polymerization. slideshare.net The presence of the carbamate group at the 2nd position is known to improve the antimicrobial and anthelmintic potential of benzimidazole derivatives.

The efficacy of benzimidazole carbamates as tubulin inhibitors is dependent on their ability to adopt a specific conformation that allows for stable binding to the tubulin protein. Tubulin-binding agents interfere with microtubule dynamics, which is essential for processes like mitosis. nih.gov The binding of these compounds can induce conformational changes in the tubulin dimer, which influences the stability of the drug-tubulin complex. nih.gov

Table 2: Key Interactions in Tubulin Binding

| Ligand Moiety | Tubulin Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| TMP group | CYSβ241 | Hydrogen Bond | nih.gov |

| Carbonyl group | ASP251, LEU252, LEU255 | Hydrogen Bond | nih.gov |

| Bromine atom on phenyl ring | ALA317, LYS352 | Halogen Bond | nih.gov |

Stereochemical Considerations in Dribendazole and Analog Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a crucial impact on the biological activity of drugs. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

While specific studies on the stereochemistry of dribendazole itself were not prominent in the search results, the general principles of pharmacology suggest its importance. If a chiral center exists within dribendazole or its analogs, the different enantiomers or diastereomers could exhibit significant differences in their binding affinity for tubulin, as well as in their pharmacokinetic properties. For many chiral compounds, stereochemistry is a key driver of potency. The differential binding of a pair of enantiomers to a common binding site is a well-established principle explaining differences in biological activity. Therefore, the specific 3D conformation of dribendazole is likely a critical factor for its optimal interaction with the tubulin binding site.

Design Principles for Enhanced Target Affinity based on SAR Insights

The development of dribendazole and its analogs as potent anthelmintic agents has been guided by extensive Structure-Activity Relationship (SAR) studies. These investigations have provided critical insights into the molecular features required for high-affinity binding to the primary biological target, β-tubulin. The core principle of action for benzimidazole anthelmintics is their ability to selectively bind to the β-tubulin of nematodes, thereby inhibiting its polymerization into microtubules. rjptonline.orgnih.gov This disruption of microtubule formation is catastrophic for the parasite's cellular processes, including cell division and glucose uptake, ultimately leading to its demise. rjptonline.org The design principles for enhancing the affinity of dribendazole analogs for this target are centered on modifications at specific positions of the benzimidazole scaffold.

Key structural modifications and their impact on target affinity are primarily focused on the C2, C5, and C6 positions of the benzimidazole ring.

The Role of the C2-Substituent: The substituent at the C2 position is a critical determinant of the compound's interaction with the tubulin binding site. The nature of this group significantly influences the anthelmintic potency. For instance, the presence of a methylcarbamate group, as seen in many clinically successful benzimidazoles like mebendazole (B1676124) and albendazole (B1665689), is known to be favorable for activity. innovareacademics.in SAR studies on other benzimidazole derivatives have shown that replacing this traditional group with other functionalities, such as an arylpropenone group, can yield compounds with excellent anthelmintic activity. pharmacophorejournal.com The introduction of the arylpropenone moiety can be considered a strategy to modulate and potentially enhance binding affinity. pharmacophorejournal.com

Influence of C5 and C6-Substitutions: Modifications on the benzene ring portion of the benzimidazole nucleus, specifically at the C5 and C6 positions, play a crucial role in modulating the electronic and lipophilic properties of the molecule, which in turn affects target binding and pharmacokinetic properties.

Research on benzimidazolyl-phenylpropenones has demonstrated that substitutions at these positions can dramatically alter anthelmintic efficacy. For example, the introduction of a chlorine atom at the C5 position of the benzimidazole ring was found to significantly increase anthelmintic activity in some analogs. pharmacophorejournal.com This highlights the importance of halogen substituents in enhancing the interaction with the target protein. The electronic nature of the substituent is also vital; studies have shown that a nitro group at the C5 position can lead to potent activity. pharmacophorejournal.com

The following table summarizes the anthelmintic activity of a series of 2-substituted benzimidazole derivatives against Haemonchus contortus, illustrating the impact of various substituents on potency.

| Compound Code | R (Substituent on Phenyl Ring of Propenone) | R' (Substituent at C5 of Benzimidazole) | LC100 (μM) |

|---|---|---|---|

| 7a | H | H | 0.007 |

| 7f | 3-OH | H | 0.007 |

| 7l | 3-NO2 | H | 0.030 |

| 7j | 3-Br | H | 0.466 |

| 7h | 2-Cl | H | 0.535 |

| 7d | 4-CH3 | H | 0.574 |

| 7q | H | Cl | 0.002 |

| 7r | H | F | 0.566 |

Data sourced from a study on benzimidazolyl-arylpropenones. pharmacophorejournal.com

Similarly, studies on benzimidazole-thiophene hybrids targeting Trichinella spiralis larvae have underscored the importance of the linker between the benzimidazole core and the C2-substituent. A methanimine (B1209239) linker (-N=CH-) was found to be more effective than a hydrazone linker (-NH-N=CH-), suggesting that the nature and conformation of this linker are crucial for optimal orientation within the tubulin binding pocket. mdpi.com

| Compound | Linker | Substituent on Thiophene Ring | Larvicidal Activity (% reduction in viability at 10 µg/mL after 72h) |

|---|---|---|---|

| 4a | -N=CH- | H | 98.5% |

| 4b | -N=CH- | Cl | 96.2% |

| 6a | -NH-N=CH- | H | 75.5% |

Data adapted from a study on benzimidazole-thiophene derivatives. mdpi.com

Optimization of the C2-Substituent: Exploring alternatives to the traditional carbamate moiety, such as arylpropenones or heterocyclic systems, can lead to novel interactions and improved affinity. The linker connecting this substituent to the benzimidazole core must also be optimized for superior potency. pharmacophorejournal.commdpi.com

Strategic Substitution at C5/C6: The introduction of small, electron-withdrawing groups like halogens (e.g., chlorine) or nitro groups at the C5 position of the benzimidazole ring is a key strategy for enhancing binding to β-tubulin. pharmacophorejournal.com

These SAR-derived principles provide a rational framework for the future design and synthesis of next-generation benzimidazole anthelmintics with superior efficacy.

Future Directions and Advanced Research Avenues for Dribendazole

Exploration of Novel Synthetic Pathways for Dribendazole Derivatives

The synthesis of novel Dribendazole derivatives is a promising avenue for enhancing its therapeutic profile. By modifying the core benzimidazole (B57391) structure, researchers can potentially improve its solubility, bioavailability, and target specificity, while also addressing potential resistance mechanisms. Future research in this area will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the Dribendazole molecule, such as substitutions on the benzimidazole ring or alterations of the side chains, can help identify key structural features responsible for its biological activity. This knowledge can then be used to design more potent and selective derivatives.

Combinatorial Chemistry: High-throughput synthesis of large libraries of Dribendazole analogs will enable the rapid screening of numerous compounds to identify lead candidates with improved properties.

Green Chemistry Approaches: The development of more efficient and environmentally friendly synthetic routes for Dribendazole and its derivatives will be crucial for sustainable and cost-effective production.

Advanced Computational Chemistry Approaches for Dribendazole Optimization

Computational chemistry offers powerful tools to accelerate the optimization of Dribendazole and its derivatives, reducing the time and cost associated with traditional drug discovery methods.

Enhanced Molecular Dynamics Simulations of Dribendazole-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the interactions between Dribendazole and its biological targets at an atomic level. semanticscholar.orgnih.govfrontiersin.org By simulating the dynamic behavior of the drug-protein complex over time, researchers can:

Predict Binding Affinities: Calculate the binding free energy to predict how tightly a Dribendazole derivative will bind to its target protein.

Identify Key Residues: Determine the specific amino acid residues that are crucial for the binding interaction, providing valuable information for the rational design of more effective drugs.

Understand Resistance Mechanisms: Simulate the effects of mutations in the target protein to understand how they might lead to drug resistance and to design derivatives that can overcome these changes.

| Simulation Parameter | Application in Dribendazole Research |

| Root Mean Square Deviation (RMSD) | Assess the stability of the Dribendazole-protein complex. |

| Root Mean Square Fluctuation (RMSF) | Identify flexible regions of the protein that may be important for binding. |

| Binding Free Energy Calculation | Predict the potency of novel Dribendazole derivatives. |

Machine Learning and Artificial Intelligence Applications in Dribendazole Drug Discovery

Predictive Modeling: Develop models to predict the activity, toxicity, and pharmacokinetic properties of novel Dribendazole derivatives based on their chemical structure. mdpi.com

Virtual Screening: Rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target.

De Novo Drug Design: Generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel benzimidazole-based drugs with superior efficacy.

In-depth Mechanistic Studies of Dribendazole's Cellular Effects

A deeper understanding of the cellular and molecular mechanisms of action of Dribendazole is essential for its optimal use and for the identification of new therapeutic opportunities. While it is known that benzimidazoles like albendazole (B1665689) and fenbendazole (B1672488) interfere with microtubule polymerization, more detailed studies on Dribendazole are needed. nih.govnih.gov Future research should focus on:

Target Deconvolution: Identifying all the cellular targets of Dribendazole to fully understand its pharmacological effects, both intended and off-target.

Pathway Analysis: Investigating the downstream signaling pathways that are affected by Dribendazole treatment to elucidate the full scope of its cellular impact.

Resistance Mechanisms: Studying the cellular and molecular changes that lead to the development of resistance to Dribendazole in target organisms.

Repurposing Strategies for Dribendazole through Novel Target Identification

Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy for drug development. mdpi.comnih.gov Given the known anti-cancer and anti-fungal properties of other benzimidazoles, there is significant potential for repurposing Dribendazole for new indications. mdpi.commdpi.com Key strategies include:

Computational Repurposing: Using computational methods to screen Dribendazole against a wide range of biological targets to identify potential new therapeutic applications.

Phenotypic Screening: Testing Dribendazole in various disease models to identify unexpected therapeutic effects.

Target-Based Repurposing: Leveraging knowledge of the molecular targets of Dribendazole to identify new diseases where these targets play a role.

The exploration of these advanced research avenues will undoubtedly pave the way for a new era in the application of Dribendazole, potentially leading to improved treatments for a wider range of diseases in both veterinary and human medicine.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Dribendazole, and how can purity be validated?

- Answer : Dribendazole synthesis typically involves refluxing precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions . Purity validation requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure reaction parameters (e.g., time, temperature) are rigorously controlled to minimize side products. Calibrate instruments using reference standards to confirm compound identity and purity thresholds (>98%) .

Q. How should researchers design in vitro assays to assess Dribendazole’s antiparasitic activity?

- Answer : Use cell cultures (e.g., Leishmania or Trypanosoma strains) in 96-well plates, with Dribendazole dissolved in dimethyl sulfoxide (DMSO) at concentrations ranging from 0.1–100 µM. Include positive controls (e.g., Albendazole) and measure viability via colorimetric assays (e.g., MTT). Normalize data against untreated controls and account for solvent cytotoxicity. Replicate experiments at least three times to ensure statistical validity .

Q. What ethical considerations apply to preclinical studies involving Dribendazole?

- Answer : Obtain approval from institutional animal care committees (IACUC) for in vivo models. Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ethical alignment . For human cell lines, comply with biosafety protocols (e.g., BSL-2 for pathogen-containing assays) and document informed consent if using primary human samples .

Advanced Research Questions

Q. How can contradictory data on Dribendazole’s pharmacokinetics in pediatric populations be resolved?

- Answer : Conduct population pharmacokinetic (POP-PK) studies using nonlinear mixed-effects modeling (NONMEM) to account for variability in age, weight, and metabolic rates. Compare plasma concentration-time profiles across neonatal, infant, and child cohorts. Validate models with bootstrapping and visual predictive checks. Cross-reference findings with Albendazole’s pediatric PK data to identify species-specific metabolic pathways .

Q. What strategies optimize Dribendazole’s formulation for enhanced bioavailability in chronic treatments?

- Answer : Explore nanoformulations (e.g., liposomes or polymeric nanoparticles) to improve solubility and reduce hepatic first-pass metabolism. Use in vitro dissolution testing (pH 1.2–6.8) to simulate gastrointestinal conditions. Pair with in vivo bioavailability studies in rodent models, measuring AUC(0–24h) and Cmax via LC-MS/MS. Compare results against conventional formulations to quantify enhancement .

Q. How should researchers address discrepancies between in vitro efficacy and clinical trial outcomes for Dribendazole?

- Answer : Perform meta-analyses of preclinical and clinical data to identify confounding factors (e.g., drug resistance, patient adherence). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. Use in silico modeling (e.g., molecular docking) to assess target binding affinity under physiological conditions. Reconcile contradictions by adjusting dosing regimens or combination therapies .

Methodological Guidance

- Data Collection : For pharmacokinetic studies, use validated LC-MS/MS protocols with isotopically labeled internal standards. Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Apply causal inference models to distinguish between correlation and causation in efficacy studies. Use sensitivity analyses to test robustness of conclusions .

- Literature Reviews : Prioritize academic databases (e.g., PubMed, Scopus) over general search engines. Avoid typing full research questions into search fields; instead, use Boolean operators (e.g., "Dribendazole AND pharmacokinetics NOT Albendazole") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.